2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide
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Overview
Description
2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridine ring, a benzimidazole ring, and a tetrahydropyrimidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-aminopyridines with anhydrides such as maleic or citraconic anhydride, followed by a Michael addition reaction . This process is often carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as electro-oxidative methods for the ring opening of imidazopyridine derivatives . These methods offer a sustainable alternative to traditional harsh reaction conditions and allow for the efficient production of N-(pyridin-2-yl)amide derivatives with good tolerance of different functional groups.
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the original compound.
Scientific Research Applications
2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, which plays a crucial role in glutamatergic neurotransmission . This interaction can modulate neuronal activity and has potential therapeutic implications for conditions like epilepsy.
Comparison with Similar Compounds
Similar Compounds
Perampanel: A noncompetitive AMPA receptor antagonist with a similar structure and mechanism of action.
Imidazole Derivatives: Compounds containing the imidazole ring, which share some chemical properties and biological activities.
Uniqueness
What sets 2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets like the AMPA receptor highlights its potential as a versatile compound in both research and therapeutic applications.
properties
Molecular Formula |
C24H21N5O2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H21N5O2/c30-22(26-18-8-2-1-3-9-18)14-17-15-28-21-12-5-4-11-20(21)27-24(28)29(23(17)31)16-19-10-6-7-13-25-19/h1-13,17H,14-16H2,(H,26,30) |
InChI Key |
CZTRSBNBKHDVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C2=NC3=CC=CC=C3N21)CC4=CC=CC=N4)CC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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